N-cyclohexyl-1-{[3-(3,5-di-tert-butyl-4-hydroxyphenyl)propanoyl](methyl)amino}cyclohexanecarboxamide
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Overview
Description
N-cyclohexyl-1-{3-(3,5-di-tert-butyl-4-hydroxyphenyl)propanoylamino}cyclohexanecarboxamide is a synthetic compound known for its antioxidant properties. It is primarily used in the stabilization of polymers, particularly polyamides, due to its thermal stability and non-discoloring properties .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-cyclohexyl-1-{3-(3,5-di-tert-butyl-4-hydroxyphenyl)propanoylamino}cyclohexanecarboxamide typically involves the reaction of 3-(3,5-di-tert-butyl-4-hydroxyphenyl)propanoic acid with cyclohexylamine and methylamine under controlled conditions. The reaction is carried out in the presence of a suitable solvent, such as dimethyl sulfoxide, and a catalyst, such as potassium hydroxide .
Industrial Production Methods
In industrial settings, the production of this compound is scaled up by optimizing the reaction conditions to achieve higher yields. The process involves the use of large reactors and precise control of temperature and pressure to ensure the consistency and purity of the final product .
Chemical Reactions Analysis
Types of Reactions
N-cyclohexyl-1-{3-(3,5-di-tert-butyl-4-hydroxyphenyl)propanoylamino}cyclohexanecarboxamide undergoes various chemical reactions, including:
Oxidation: The phenolic hydroxyl group can be oxidized to form quinones.
Reduction: The carbonyl group in the propanoyl moiety can be reduced to form alcohols.
Substitution: The amide group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.
Substitution: Nucleophiles like amines and alcohols can be used under basic conditions.
Major Products Formed
Oxidation: Quinones and related compounds.
Reduction: Alcohol derivatives.
Substitution: Various substituted amides and esters.
Scientific Research Applications
N-cyclohexyl-1-{3-(3,5-di-tert-butyl-4-hydroxyphenyl)propanoylamino}cyclohexanecarboxamide is widely used in scientific research due to its antioxidant properties. It is employed in:
Chemistry: As a stabilizer for polymers, preventing degradation and extending the lifespan of materials.
Biology: Studied for its potential protective effects against oxidative stress in biological systems.
Medicine: Investigated for its potential therapeutic applications in diseases related to oxidative stress.
Mechanism of Action
The antioxidant activity of N-cyclohexyl-1-{3-(3,5-di-tert-butyl-4-hydroxyphenyl)propanoylamino}cyclohexanecarboxamide is primarily due to its ability to donate hydrogen atoms from the phenolic hydroxyl group, neutralizing free radicals. This process involves the formation of a stable phenoxyl radical, which prevents further oxidative damage . The compound targets reactive oxygen species and other free radicals, thereby protecting cells and materials from oxidative stress .
Comparison with Similar Compounds
Similar Compounds
N,N′- (hexane-1,6-diyl)bis [3- (3,5-di-tert-butyl-4-hydroxyphenyl)propanamide]:
Methyl 3-(3,5-di-tert-butyl-4-hydroxyphenyl)propionate: Another antioxidant used in polymer stabilization.
Uniqueness
N-cyclohexyl-1-{3-(3,5-di-tert-butyl-4-hydroxyphenyl)propanoylamino}cyclohexanecarboxamide is unique due to its specific structural features, such as the cyclohexyl and methylamino groups, which enhance its stability and effectiveness as an antioxidant. Its ability to form stable radicals and its non-discoloring properties make it particularly valuable in applications where long-term stability and appearance are critical .
Properties
Molecular Formula |
C31H50N2O3 |
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Molecular Weight |
498.7 g/mol |
IUPAC Name |
N-cyclohexyl-1-[3-(3,5-ditert-butyl-4-hydroxyphenyl)propanoyl-methylamino]cyclohexane-1-carboxamide |
InChI |
InChI=1S/C31H50N2O3/c1-29(2,3)24-20-22(21-25(27(24)35)30(4,5)6)16-17-26(34)33(7)31(18-12-9-13-19-31)28(36)32-23-14-10-8-11-15-23/h20-21,23,35H,8-19H2,1-7H3,(H,32,36) |
InChI Key |
ABZVYCQQUKXCJP-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(C)C1=CC(=CC(=C1O)C(C)(C)C)CCC(=O)N(C)C2(CCCCC2)C(=O)NC3CCCCC3 |
Origin of Product |
United States |
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